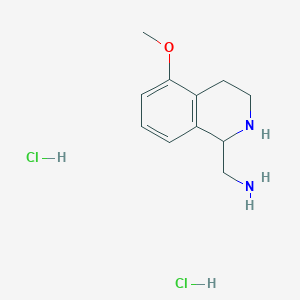
4-chloro-2-(1-methyl-1H-imidazol-2-yl)-6-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina es un compuesto heterocíclico que presenta tanto anillos de imidazol como de pirimidina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina típicamente involucra la formación del anillo de imidazol seguida de la introducción de la porción de pirimidina. Un método común implica la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, a partir de 1,2-dicetonas y urotropina en presencia de acetato de amonio se pueden obtener imidazoles sustituidos . La introducción posterior del anillo de pirimidina se puede lograr a través de varias reacciones de ciclización que involucran reactivos y catalizadores apropiados .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la síntesis asistida por microondas sin disolvente y el uso de catalizadores eficientes como NHC-cobre para optimizar el proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en las posiciones cloro y trifluorometil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción pueden variar dependiendo de la transformación deseada, pero generalmente involucran temperaturas controladas y el uso de solventes apropiados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como sonda en ensayos bioquímicos.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación y la diana específicas .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros imidazoles y pirimidinas sustituidos, como:
- ácido 2-(2-cloro-4-nitro-1H-imidazol-1-il)acético
- imidazoles 4,5-disustituidos
- 2,4(5)-diaril-imidazoles
Unicidad
Lo que diferencia a 4-cloro-2-(1-metil-1H-imidazol-2-il)-6-(trifluorometil)pirimidina es su combinación única de grupos funcionales, que confieren propiedades químicas y biológicas específicas. La presencia de grupos cloro y trifluorometil mejora su reactividad y potencial para diversas aplicaciones.
Propiedades
Número CAS |
1416373-79-9 |
|---|---|
Fórmula molecular |
C9H6ClF3N4 |
Peso molecular |
262.62 g/mol |
Nombre IUPAC |
4-chloro-2-(1-methylimidazol-2-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H6ClF3N4/c1-17-3-2-14-8(17)7-15-5(9(11,12)13)4-6(10)16-7/h2-4H,1H3 |
Clave InChI |
PDJBPTPSUYFDIO-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1C2=NC(=CC(=N2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B11855572.png)
![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
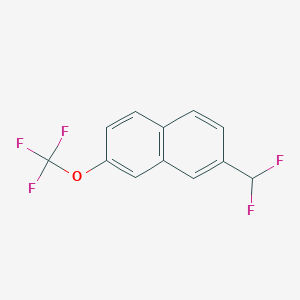

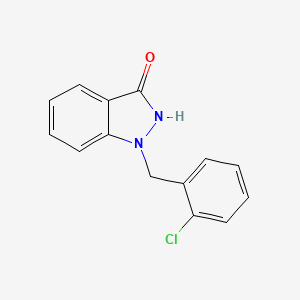

![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
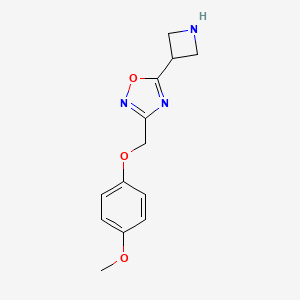
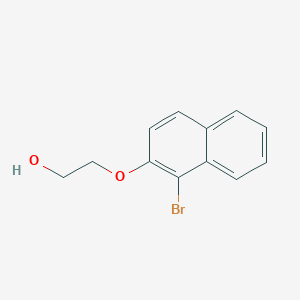
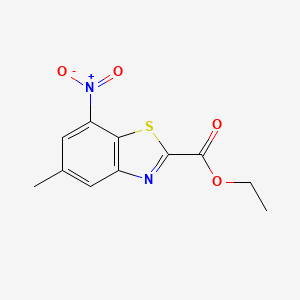
![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)
